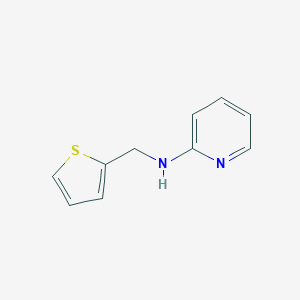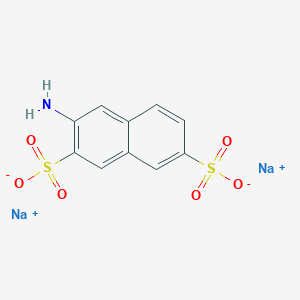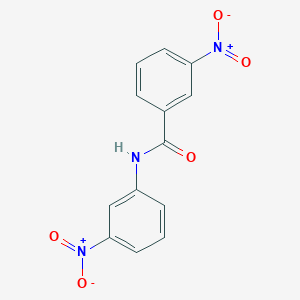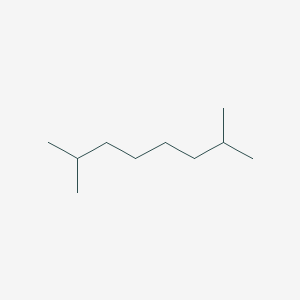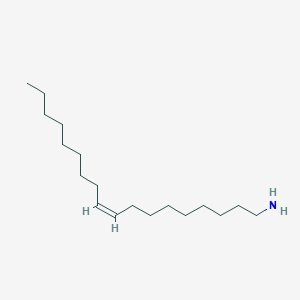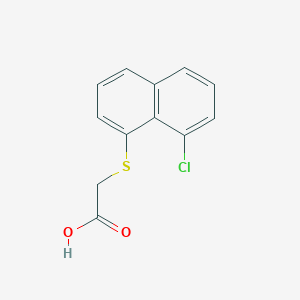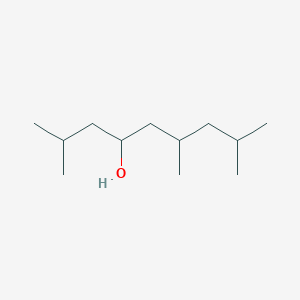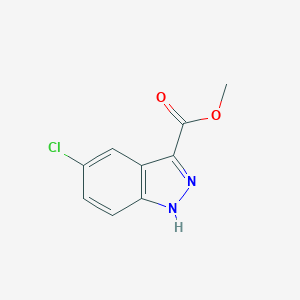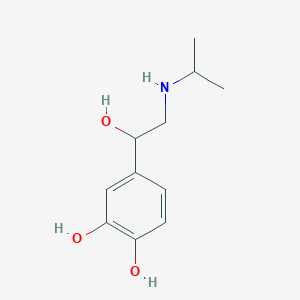
Isoproterenol
Übersicht
Beschreibung
Isoprenalin, auch bekannt als Isoproterenol, ist ein synthetisches Katecholamin und ein nicht-selektiver Beta-Adrenozeptor-Agonist. Es wird hauptsächlich zur Behandlung von Bradykardie (langsamer Herzschlag), Herzblock und gelegentlich bei Asthma eingesetzt. Isoprenalin wurde in den 1940er Jahren entdeckt und wird seit den späten 1940er Jahren medizinisch eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Isoprenalin umfasst typischerweise die folgenden Schritte:
Friedel-Crafts-Reaktion: Catechol unterliegt einer Friedel-Crafts-Reaktion mit Glycin in Gegenwart eines Katalysators wie Zinkchlorid, um 2-Amino-1-(3,4-Dihydroxyphenyl)-ethylketon zu bilden.
Alkylierung: Das Keton wird dann mit Isopropylchlorid umgesetzt, um Isoprenalinhydrochlorid zu bilden.
Reduktion: Der letzte Schritt beinhaltet die Reduktion von Isoprenalinhydrochlorid unter Verwendung von Palladium auf Aktivkohle als Katalysator
Industrielle Produktionsmethoden
Die industrielle Produktion von Isoprenalin folgt ähnlichen Synthesewegen, wird jedoch für höhere Ausbeuten und Kosteneffizienz optimiert. Der Prozess beinhaltet:
Batchverarbeitung: Große Batchreaktoren werden verwendet, um die Friedel-Crafts-Reaktion und die anschließende Alkylierung durchzuführen.
Katalyse: Effiziente Katalysatoren wie Palladium auf Aktivkohle werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Reinigung: Das Endprodukt wird mit Kristallisations- und Filtrationstechniken gereinigt, um pharmazeutisches Isoprenalin zu erhalten
Chemische Reaktionsanalyse
Reaktionstypen
Isoprenalin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Isoprenalin kann zu Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können Isoprenalin in seine entsprechenden Alkohole umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können an der Aminogruppe auftreten
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Alkohole und andere reduzierte Formen.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien
Wissenschaftliche Forschungsanwendungen
Isoprenalin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Beta-Adrenozeptor-Interaktionen.
Biologie: Einsatz in Studien, die sich mit dem sympathischen Nervensystem und seinen Auswirkungen auf verschiedene physiologische Prozesse befassen.
Medizin: Einsatz in klinischen Forschungsstudien zur Entwicklung von Behandlungen für Herz-Kreislauf-Erkrankungen, Asthma und andere Erkrankungen.
Industrie: Einsatz in der pharmazeutischen Industrie zur Herstellung von Medikamenten, die auf Herz- und Atemwegserkrankungen abzielen .
Wirkmechanismus
Isoprenalin entfaltet seine Wirkung durch Bindung an Beta-Adrenozeptoren, insbesondere Beta-1- und Beta-2-Rezeptoren. Nach der Bindung aktiviert es die Adenylatcyclase, wodurch der Spiegel des cyclischen Adenosinmonophosphats (cAMP) erhöht wird. Dies führt zu:
Erhöhte Herzfrequenz: Positiver chronotroper Effekt.
Erhöhte Herzkontraktilität: Positiver inotroper Effekt.
Bronchodilatation: Entspannung der glatten Bronchialmuskulatur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoprenaline typically involves the following steps:
Friedel-Crafts Reaction: Catechol undergoes a Friedel-Crafts reaction with glycine in the presence of a catalyst such as zinc chloride to form 2-amino-1-(3,4-dihydroxyphenyl)-ethyl ketone.
Alkylation: The ketone is then reacted with isopropyl chloride to form isoprenaline hydrochloride.
Reduction: The final step involves the reduction of isoprenaline hydrochloride using palladium on charcoal as a catalyst
Industrial Production Methods
Industrial production of isoprenaline follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the Friedel-Crafts reaction and subsequent alkylation.
Catalysis: Efficient catalysts such as palladium on charcoal are employed to ensure high yield and purity.
Purification: The final product is purified using crystallization and filtration techniques to obtain pharmaceutical-grade isoprenaline
Analyse Chemischer Reaktionen
Types of Reactions
Isoprenaline undergoes several types of chemical reactions, including:
Oxidation: Isoprenaline can be oxidized to form quinones.
Reduction: Reduction reactions can convert isoprenaline to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Isoprenaline has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions.
Biology: Employed in studies involving the sympathetic nervous system and its effects on various physiological processes.
Medicine: Used in clinical research to develop treatments for cardiovascular diseases, asthma, and other conditions.
Industry: Utilized in the pharmaceutical industry for the production of medications targeting heart and respiratory conditions .
Wirkmechanismus
Isoprenaline exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Upon binding, it activates adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. This leads to:
Increased Heart Rate: Positive chronotropic effect.
Increased Cardiac Contractility: Positive inotropic effect.
Bronchodilation: Relaxation of bronchial smooth muscles
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adrenalin (Epinephrin): Ein natürliches Katecholamin mit sowohl Alpha- als auch Beta-Adrenozeptor-Aktivität.
Noradrenalin (Norepinephrin): Ein weiteres natürliches Katecholamin, das hauptsächlich auf Alpha-Adrenozeptoren wirkt.
Dobutamin: Ein synthetisches Katecholamin mit selektiver Beta-1-Adrenozeptor-Aktivität .
Einzigartigkeit von Isoprenalin
Isoprenalin ist aufgrund seiner nicht-selektiven Beta-Adrenozeptor-Aktivität einzigartig, die es ermöglicht, die Herzfrequenz und das Herzzeitvolumen ohne signifikante Vasokonstriktion zu erhöhen. Dies macht es besonders nützlich bei der Behandlung von Bradykardie und Herzblock, bei denen die Erhöhung der Herzfrequenz und des Herzzeitvolumens entscheidend ist .
Eigenschaften
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZZKOKVBUJMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023175 | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.86e+00 g/L | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Isoprenaline is a non-selective beta adrenergic receptor agonist. Agonism of beta-1 and beta-2 adrenergic receptors causes the alpha subunit of G-protein coupled receptors to exchange GMP for GTP, activating them, and allowing the alpha subunit to dissociate from the beta and gamma subunits. Dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP. Cyclic AMP activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Cav1.2. These channels depolarize cells by inward active transport of calcium ions. Agonism of beta-1 adrenergic receptors lead to increased strength of contractility, conduction of nerve impulses, speed of relaxation, and rate in the heart. Agonism of beta-2 adrenergic receptors leads to glycogenolysis in the liver, glucagon release from the pancreas, and activation of the renin-angiotensin-aldosterone system. In the alveoli, agonism of beta-2 adrenergic receptors, activates similar pathways to the heart, however the end result is regulation of sodium channels, the cystic fibrosis transmembrane conductance regulator (CFTR), and sodium potassium ATPase. PKA phosphorylates scaffolding proteins and sodium channels, increasing the number of sodium channels on the apical side of alveolar cells and increasing active transport of sodium ions into cells. Agonism of beta-2 adrenergic receptors can also increase chloride ion transport across CFTR. Together, these actions lead to passive transport of water out of the alveoli, and the clearance of alveolar fluid. | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
7683-59-2 | |
| Record name | Isoproterenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L628TT009W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170.5 °C | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)

